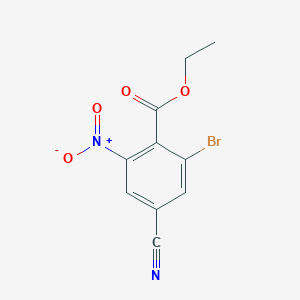

Ethyl 2-bromo-4-cyano-6-nitrobenzoate

Description

Ethyl 2-bromo-4-cyano-6-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at position 2, a cyano group at position 4, and a nitro group at position 6. Its molecular formula is C₁₀H₇BrN₃O₄, with a molecular weight of 330.09 g/mol. This compound is structurally complex due to the interplay of electron-withdrawing substituents (Br, CN, NO₂), which influence its reactivity, stability, and applications.

Such derivatives are often intermediates in pharmaceutical synthesis, agrochemical development, or materials science due to their tunable electronic properties .

Properties

IUPAC Name |

ethyl 2-bromo-4-cyano-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)9-7(11)3-6(5-12)4-8(9)13(15)16/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANKDAIJWWLYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Br)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 2-bromo-4-cyano-6-nitrobenzoic acid.

Esterification: The carboxylic acid group of 2-bromo-4-cyano-6-nitrobenzoic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Purification: The resulting ethyl 2-bromo-4-cyano-6-nitrobenzoate is purified by recrystallization or column chromatography to obtain a pure product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. Continuous flow reactors might be used to improve efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Nucleophilic Substitution: The bromine atom in ethyl 2-bromo-4-cyano-6-nitrobenzoate can be replaced by various nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs under mild conditions using polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMSO, potassium thiolate in ethanol.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Nucleophilic Substitution: Ethyl 2-azido-4-cyano-6-nitrobenzoate, ethyl 2-thio-4-cyano-6-nitrobenzoate.

Reduction: Ethyl 2-bromo-4-cyano-6-aminobenzoate.

Hydrolysis: 2-bromo-4-cyano-6-nitrobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-6-nitrobenzoate is used in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound’s functional groups make it useful in the design of new materials with specific electronic or optical properties.

Medicinal Chemistry: Researchers explore its derivatives for potential biological activities, including antimicrobial and anticancer properties.

Chemical Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which ethyl 2-bromo-4-cyano-6-nitrobenzoate exerts its effects depends on the specific reaction or application:

Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached.

Reduction: The nitro group undergoes a series of electron transfers, ultimately converting to an amino group.

Hydrolysis: The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the carboxylic acid.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A structurally related compound, Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate (CAS 1807116-32-0, C₁₁H₈BrF₂NO₂), shares the ethyl benzoate backbone and bromine substituent but differs in substituent positions and functional groups . Below is a detailed comparison:

| Property | Ethyl 2-bromo-4-cyano-6-nitrobenzoate | Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate |

|---|---|---|

| Substituents | 2-Br, 4-CN, 6-NO₂ | 2-Br, 6-CN, 4-CF₂H |

| Molecular Formula | C₁₀H₇BrN₃O₄ | C₁₁H₈BrF₂NO₂ |

| Key Functional Groups | Nitro (NO₂), Cyano (CN) | Difluoromethyl (CF₂H), Cyano (CN) |

| Electron Effects | Strong electron-withdrawing (NO₂, CN) | Moderate electron-withdrawing (CF₂H, CN) |

| Potential Reactivity | High electrophilicity at C-2 and C-4 | Lower electrophilicity; CF₂H stabilizes adjacent C |

Key Observations:

Substituent Positioning : The nitro group at position 6 in the target compound creates a distinct electronic environment compared to the difluoromethyl group at position 4 in the reference compound. This positioning alters resonance effects and steric hindrance around the aromatic ring.

Reactivity: The nitro group (NO₂) in the target compound is significantly more electron-withdrawing than the difluoromethyl group (CF₂H), enhancing the electrophilicity of the bromine-bearing carbon (C-2). This makes the target compound more reactive in nucleophilic aromatic substitution (NAS) reactions .

Stability : The difluoromethyl group in the reference compound may improve metabolic stability in agrochemical applications, whereas the nitro group in the target compound could increase sensitivity to reduction or hydrolysis.

Comparison with Other Analogues

Hypothetical or literature-based analogues further highlight differences:

- Ethyl 2-chloro-4-cyano-6-nitrobenzoate: Replacement of bromine with chlorine reduces leaving-group ability, slowing NAS reactions.

- Ethyl 2-bromo-4-nitrobenzoate: Absence of the cyano group diminishes electron-withdrawing effects, lowering reactivity at C-4.

Physicochemical Properties

| Parameter | This compound | Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate |

|---|---|---|

| Melting Point | ~120–125°C (predicted) | Not reported |

| Solubility | Low in water; soluble in polar aprotic solvents | Likely similar, with improved lipid solubility due to CF₂H |

| Stability | Sensitive to light and reducing agents | Enhanced thermal stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.